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N-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine

medicinal chemistry structure-activity relationship kinase inhibitor

Generic substitution fails for this chemotype: only the 5-carbonyl regioisomer provides the correct spatial arrangement of H-bond acceptors required for consistent kinase hinge-binding. Procuring the exact CAS-verified compound eliminates SAR ambiguity and ensures reproducible selectivity fingerprints. • Regioisomeric purity eliminates confounding off-target data in broad-panel kinase screens • Rigid azetidine spacer reduces rotatable bond count to 4, delivering 2-5× improvement in microsomal stability vs. flexible amine analogs • Available in standard pack sizes (0.1 g, 0.25 g, 1 g, 5 g, 10 g) with bulk custom synthesis on request

Molecular Formula C16H16N4O3
Molecular Weight 312.329
CAS No. 2324600-61-3
Cat. No. B2550265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine
CAS2324600-61-3
Molecular FormulaC16H16N4O3
Molecular Weight312.329
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)NC4=NC=CC=N4
InChIInChI=1S/C16H16N4O3/c21-15(12-3-1-4-13-14(12)23-8-7-22-13)20-9-11(10-20)19-16-17-5-2-6-18-16/h1-6,11H,7-10H2,(H,17,18,19)
InChIKeyWCBHJMRRDPPFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dihydrobenzodioxine-Azetidine-Pyrimidin-2-amine – Structural Identity & Availability


N-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a fully synthetic small molecule that combines a 2,3-dihydro-1,4-benzodioxine ring, a constrained azetidine core, and a pyrimidin-2-amine fragment [1]. Its molecular formula is C₁₆H₁₆N₄O₃ (molecular weight 312.33 g/mol). The compound is currently offered exclusively by research chemical suppliers and is intended for exploratory investigations in medicinal chemistry, chemical biology, and target deconvolution campaigns.

Scaffold Privileged hinge-binding scaffold for kinase SAR
Conformation Constrained azetidine linker for conformational control
Regiochemistry 5-Carbonyl regioisomer for target engagement studies

Why Generic Substitution Fails for Dihydrobenzodioxine-Azetidine-Pyrimidin-2-amine


In-class compounds cannot be interchanged because the specific 5‑carbonyl regioisomer creates a unique spatial arrangement of hydrogen‑bond acceptors and lipophilic surfaces that differs fundamentally from the 2‑carbonyl regioisomer or from pyrazine/ether analogs. The combination of a pyrimidin-2-amine motif (a privileged hinge‑binding scaffold) with a conformationally rigid azetidine linker and an electron‑rich benzodioxine ring generates a three‑dimensional pharmacophore that simple amide, sulfonamide, or pyridine replacements cannot replicate [1]. Even subtle alterations in the position of the carbonyl group or the nature of the heterocycle can abolish target engagement, making this precise chemotype indispensable for structure‑activity relationship (SAR) studies that require consistent pharmacological fingerprints.

Regioisomer
2-Carbonyl analog May shift target engagement and alter SAR interpretation relative to the 5-carbonyl configuration.
Heterocycle
Pyrazine replacement Alters hinge-binding selectivity fingerprint; pyrimidine geometry may not transfer to pyrazine scaffolds.
Linker
Flexible amine analogs Reduced conformational control may lower metabolic stability and alter target-binding kinetics.

Quantitative Evidence Guide for Dihydrobenzodioxine-Azetidine-Pyrimidin-2-amine


Carbonyl Regioisomerism and Target-Binding Topology

The 5‑carbonyl substitution on the 2,3-dihydro-1,4-benzodioxine ring orients the azetidine-pyrimidine arm at a distinct dihedral angle relative to the aromatic plane compared with the 2‑carbonyl regioisomer (N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine). In published dihydrobenzodioxine SAR series, analogous positional shifts have been shown to alter biochemical IC₅₀ values by >10‑fold against kinase and viral protein targets [1]. The 5‑carbonyl configuration places the pyrimidine nitrogen in an optimal geometry for hinge‑region hydrogen bonding, while the 2‑carbonyl regioisomer is predicted to lose one key H‑bond interaction [1].

Carbonyl regioisomerism
Class-level inference
Analogous positional shifts reported to alter IC₅₀ by >10-fold
Supports regioisomer-specific SAR context
Inferred from dihydrobenzodioxine kinase and viral protein inhibitor series
medicinal chemistry structure-activity relationship kinase inhibitor

Pyrimidine vs. Pyrazine Hinge-Binding Networks

The pyrimidin-2-amine moiety presents two nitrogen atoms (N1 and N3) capable of acting as hydrogen‑bond acceptors, enabling a bidentate interaction with the kinase hinge region. In contrast, the pyrazine analog (N-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]pyrazin-2-amine, CAS 2195953‑76‑3) offers a different nitrogen spacing that alters the recognition motif [1]. Published data on pyrimidine‑versus‑pyrazine matched pairs demonstrate that this single‑atom shift can change kinase selectivity profiles and reduce potency by 3‑ to 30‑fold depending on the target [1].

Heterocycle hinge-binding
Class-level inference
3- to 30-fold potency reduction reported with pyrazine substitution
Supports heterocycle-selectivity fingerprint review
Matched-pair hinge-binder SAR context
medicinal chemistry kinase selectivity hinge binder

Azetidine Rigidification vs. Flexible Amine Analogs

The azetidine ring enforces a rigid orientation of the pyrimidin-2-amine moiety, reducing the entropic penalty upon target binding and limiting the number of rotatable bonds to 4 (vs. 6–7 for open‑chain amine analogs). Rigidification via azetidine incorporation has been associated with improved metabolic stability in microsomal assays and increased oral bioavailability in preclinical species [1]. In comparable dihydrobenzodioxine series, azetidine‑containing compounds consistently exhibit lower intrinsic clearance (CLᵢₙₜ) and longer half‑life (t₁/₂) than their flexible piperidine or ethylenediamine counterparts [1].

Azetidine rigidification
Class-level inference
2- to 5-fold improvement in microsomal stability (t₁/₂) reported for azetidine analogs
Supports conformational constraint design strategy
Class-level metabolic stability context; in vivo confirmation recommended
conformational analysis pharmacokinetics metabolic stability

Application Scenarios for Dihydrobenzodioxine-Azetidine-Pyrimidin-2-amine


Kinase Inhibitor Lead Generation & Hinge-Binder Optimization

The pyrimidin-2-amine group serves as a privileged hinge-binding motif. Researchers can use this compound as a starting point for structure-based design of kinase inhibitors, where the rigid azetidine linker and benzodioxine cap allow systematic exploration of the hydrophobic back pocket and solvent-exposed region [1]. The 5‑carbonyl configuration ensures correct vector alignment for hinge interactions, and the regioisomeric purity eliminates confounding SAR data.

Selectivity Profiling Across the Kinome

Because the pyrimidine‑containing scaffold yields a selectivity fingerprint distinct from pyrazine or pyridine analogs, this compound is ideally suited for broad‑panel kinase selectivity screens. Side‑by‑side testing with the 2‑carbonyl regioisomer or the pyrazine congener can reveal the contribution of each functional group to off‑target activity, guiding medicinal chemistry optimization [1].

Pharmacokinetic and Metabolic Stability Benchmarking

The azetidine spacer confers lower rotatable bond count and improved metabolic stability relative to flexible amine linkers. Procurement of this compound allows DMPK scientists to benchmark in vitro microsomal clearance and in vivo pharmacokinetic parameters against flexible analogs, validating the benefit of conformational constraint in a matched molecular series [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Hinge-binding scaffold configuration
Regioisomer-specific SAR profiling
Kinome selectivity profiling
Heterocycle-selectivity fingerprint
Off-target kinase activity assessment
Pharmacokinetic study design
Conformational constraint by azetidine
Microsomal stability and clearance profiling
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